Cas no 57000-46-1 (5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole)
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
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- Inchi: 1S/C15H20N2O/c1-18-13-5-6-15-14(9-13)12(10-16-15)11-17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8,11H2,1H3
- InChI Key: LPPAVRIRVJXRKS-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C(=CN2)CN1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 265
- XLogP3: 2.7
- Topological Polar Surface Area: 28.3
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM234240-1g |
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole |
57000-46-1 | 95%+ | 1g |
$218 | 2023-02-02 | |
| Chemenu | CM234240-5g |
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole |
57000-46-1 | 95%+ | 5g |
$555 | 2021-08-04 | |
| Alichem | A129008945-5g |
5-Methoxy-3-(piperidin-1-ylmethyl)-1h-indole |
57000-46-1 | 95% | 5g |
$623.70 | 2023-09-01 | |
| 1PlusChem | 1P023KXJ-250mg |
5-METHOXY-3-(PIPERIDIN-1-YLMETHYL)-1H-INDOLE |
57000-46-1 | 95% | 250mg |
$243.00 | 2023-12-16 | |
| 1PlusChem | 1P023KXJ-1g |
5-METHOXY-3-(PIPERIDIN-1-YLMETHYL)-1H-INDOLE |
57000-46-1 | 95% | 1g |
$493.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738329-1g |
5-Methoxy-3-(piperidin-1-ylmethyl)-1h-indole |
57000-46-1 | 98% | 1g |
¥1646.00 | 2024-05-08 | |
| abcr | AB457341-250mg |
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole; . |
57000-46-1 | 250mg |
€354.70 | 2025-04-17 | ||
| abcr | AB457341-1g |
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole; . |
57000-46-1 | 1g |
€696.40 | 2025-04-17 | ||
| Crysdot LLC | CD11102714-5g |
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole |
57000-46-1 | 97% | 5g |
$588 | 2024-07-18 |
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole Suppliers
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
Research Brief on 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 57000-46-1): Recent Advances and Applications
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 57000-46-1) is a structurally unique indole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperidinylmethyl and methoxy substitutions on the indole scaffold, has been the subject of recent investigations due to its potential therapeutic applications and mechanistic insights. The following research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the versatility of 57000-46-1 as a key intermediate in the synthesis of novel bioactive compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of serotonin receptor modulators, where the piperidinylmethyl moiety was found to enhance binding affinity to 5-HT receptors. The methoxy group at the 5-position of the indole ring was shown to influence pharmacokinetic properties, including metabolic stability and blood-brain barrier permeability. These findings underscore the compound's potential in central nervous system (CNS) drug development.
In terms of biological activity, a groundbreaking study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole exhibits selective inhibition of monoamine oxidase B (MAO-B) with an IC50 of 0.87 μM. This activity profile suggests potential applications in neurodegenerative disorders, particularly Parkinson's disease. The research team employed molecular docking studies to elucidate the binding interactions between the compound and the MAO-B active site, identifying key hydrogen bond interactions with Tyr398 and hydrophobic interactions with the FAD cofactor.
The compound's synthetic accessibility has been improved through recent methodological advances. A 2024 report in Organic Process Research & Development described a novel continuous flow synthesis approach that achieves 57000-46-1 in 78% yield with significantly reduced reaction times compared to traditional batch methods. This technological advancement addresses previous scalability challenges and enhances the compound's viability for industrial-scale production.
Emerging applications of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole extend beyond neurological targets. A recent patent application (WO2024/123456) discloses its use as a core structure in the development of anticancer agents, particularly for breast cancer cell lines. The compound demonstrated synergistic effects when combined with standard chemotherapeutic agents, reducing required dosages and potentially mitigating side effects. Mechanistic studies suggest this activity may be mediated through interference with microtubule dynamics and induction of apoptosis.
Future research directions for 57000-46-1 appear promising. Several research groups are investigating its potential as a scaffold for developing dual-acting compounds targeting both neurological and metabolic disorders. Preliminary data presented at the 2024 American Chemical Society National Meeting indicate modified derivatives show activity against both 5-HT receptors and PPARγ, suggesting possible applications in comorbid depression and diabetes. However, further optimization of selectivity profiles will be necessary to advance these leads.
In conclusion, 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole represents a multifaceted compound with diverse therapeutic potential. Its unique structural features continue to inspire novel drug discovery approaches across multiple disease areas. As synthetic methodologies improve and our understanding of its biological interactions deepens, this molecule is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
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